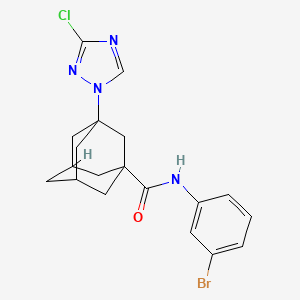![molecular formula C23H25N3O B6080934 N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6080934.png)
N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide, also known as NAP, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in the 1990s and has since been the subject of numerous scientific investigations.
Mechanism of Action
The exact mechanism of action of N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. It has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and cell proliferation. Additionally, N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide has been shown to inhibit the activity of the enzyme HDAC, which is involved in gene expression and cell differentiation.
Biochemical and Physiological Effects
N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide has been shown to have various biochemical and physiological effects in cells and animals. It has been shown to improve mitochondrial function, reduce oxidative stress, and enhance synaptic plasticity. It has also been shown to reduce inflammation, promote cell survival, and inhibit cell proliferation. In animals, N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide has been shown to improve cognitive function, reduce brain damage, and improve neurological outcomes.
Advantages and Limitations for Lab Experiments
One advantage of using N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide in lab experiments is its small size and low toxicity, which makes it easy to administer and study. It is also relatively stable and can be stored for long periods of time. However, one limitation is that N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide has not yet been approved for clinical use, which limits its potential applications in human studies. Additionally, the exact mechanism of action of N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for research on N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide. One area of interest is the development of more potent and selective analogs of N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide that can target specific signaling pathways. Another area of interest is the investigation of the potential therapeutic applications of N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, more studies are needed to fully understand the mechanism of action of N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide and its potential side effects. Overall, N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide is a promising small molecule drug that has the potential to be a valuable therapeutic agent in various diseases.
Synthesis Methods
The synthesis of N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide involves the reaction of 1-naphthylamine with 3-(chloromethyl)pyridine hydrochloride and piperidine in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized over the years to improve the yield and purity of N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide.
Scientific Research Applications
N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, traumatic brain injury, stroke, and cancer. In Alzheimer's disease, N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in animal models. In traumatic brain injury and stroke, N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide has been shown to reduce brain damage and improve neurological outcomes. In cancer, N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide has been shown to inhibit tumor growth and induce cancer cell death.
properties
IUPAC Name |
N-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-23(22-11-3-9-20-8-1-2-10-21(20)22)25-15-19-7-5-13-26(17-19)16-18-6-4-12-24-14-18/h1-4,6,8-12,14,19H,5,7,13,15-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTQDYKLTOGEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-adamantyl)-3-piperidinyl]methanol](/img/structure/B6080857.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6080864.png)

![1-{4-[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B6080880.png)
![2-[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-2-piperidinyl]pyridine](/img/structure/B6080883.png)

![4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B6080895.png)
![N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6080899.png)
![4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B6080925.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6080940.png)
![(4-chlorophenyl)[5-methyl-2-(methylamino)phenyl]methanone](/img/structure/B6080944.png)

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6080958.png)
![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6080976.png)